molecular formula C16H18N2O2S B1670673 Dimethylenastron CAS No. 863774-58-7

Dimethylenastron

Cat. No. B1670673
M. Wt: 302.4 g/mol
InChI Key: RUOOPLOUUAYNPY-UHFFFAOYSA-N
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Description

Dimethylenastron is a compound with the molecular formula C16H18N2O2S . It is also known by other names such as Eg5 Inhibitor III, Dimethylenastron, and 2,3,4,6,7,8-Hexahydro-4-(3-hydroxyphenyl)-7,7-dimethyl-2-thioxo-5(1H)-quinazolinone .


Molecular Structure Analysis

Dimethylenastron has a molecular weight of 302.4 g/mol . It has been found to bind the Eg5 motor domain with higher affinity . Moreover, it has been shown that Dimethylenastron could allosterically inhibit the motor domain ATPase of Eg5 by decreasing the rate of ADP release .


Chemical Reactions Analysis

Dimethylenastron is a potent, specific, and reversible inhibitor of the mitotic kinesin Eg5 . It has been found to prevent the growth of pancreatic and lung cancer cells more effectively by halting mitotic progression and triggering apoptosis .

Scientific Research Applications

Cancer Cell Inhibition

Dimethylenastron has been identified as a potent inhibitor of Eg5, a mitotic kinesin crucial in the formation of bipolar mitotic spindles. Studies have shown that dimethylenastron effectively halts mitotic progression and triggers apoptosis in pancreatic and lung cancer cells, thus offering potential for cancer therapy. Notably, it was found to bind the Eg5 motor domain with higher affinity and block the conformational change of the ADP-binding pocket, slowing ADP release significantly (Sun et al., 2014). Similarly, another study confirmed its ability to suppress migration and invasion of pancreatic cancer cells, independent of cell proliferation suppression, suggesting its potential as a chemotherapy agent for pancreatic cancer (Sun et al., 2011).

Glaucoma Treatment Research

In an experimental setting of glaucoma filtration surgery, the application of Dimethylenastron showed promising results. It was administered as an adjuvant in filtration surgery on rabbits, where it induced milder conjunctival scarring compared to control groups. Although it did not significantly prolong bleb survival, it suggests potential for improving surgical outcomes in glaucoma treatment(Lüke et al., 2010).

Synthesis and Molecular Modeling in Cancer Therapy

Research into novel dimethylenastron analogues has been conducted, with a focus on developing drugs that interrupt the mitosis phase of cell division, relevant in cancer chemotherapy. This study synthesized six novel analogues and evaluated their cytotoxicity and inhibitory effects on kinesin in HeLa cancer cells. Some analogues showed strong kinesin inhibition, providing insights for designing potential anticancer agents (Abnous et al., 2013).

Structural Studies for Drug Development

Structural analysis of human kinesin Eg5 complexed with dimethylenastron has been crucial in understanding the drug's potency. This research provides insights into the structural basis for inhibition, emphasizing the importance of ligand fit to the allosteric binding site, crucial for developing effective cancer chemotherapeutics (Kaan et al., 2010).

Safety And Hazards

Dimethylenastron is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

4-(3-hydroxyphenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-16(2)7-11-13(12(20)8-16)14(18-15(21)17-11)9-4-3-5-10(19)6-9/h3-6,14,19H,7-8H2,1-2H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOOPLOUUAYNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469410
Record name Eg5 Inhibitor III, Dimethylenastron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylenastron

CAS RN

863774-58-7
Record name Eg5 Inhibitor III, Dimethylenastron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylenastron
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
342
Citations
HYK Kaan, V Ulaganathan, O Rath… - Journal of medicinal …, 2010 - ACS Publications
… such as enastron and dimethylenastron; thus, we crystallized the racemic mixture of these two inhibitors with Eg5. As enastron and dimethylenastron are analogues of monastrol, they …
Number of citations: 161 pubs.acs.org
X Sun, X Shi, X Sun, Y Luo, X Wu, C Yao… - Acta Pharmacologica …, 2011 - nature.com
Aim: The mitotic kinesin Eg5 plays a critical role in bipolar spindle assembly, and its inhibitors have shown impressive anticancer activity in preclinical studies. This study was …
Number of citations: 49 www.nature.com
L Sun, X Sun, S Xie, H Yu, D Zhong - Biochemical and biophysical …, 2014 - Elsevier
… dimethylenastron inhibits Eg5 function remains unclear. By comparing with enastron, here we report that dimethylenastron … , and find that dimethylenastron binds Eg5 motor domain with …
Number of citations: 7 www.sciencedirect.com
J Lüke, K Nassar, M Lüke, A Tura, H Merz… - Current Eye …, 2010 - Taylor & Francis
… Those groups injected with 1.0 µmol Dimethylenastron revealed a … of Dimethylenastron 1.0 µmol induced a milder conjunctival scarring. The applied concentrations of Dimethylenastron …
Number of citations: 5 www.tandfonline.com
C Müller, D Gross, V Sarli, M Gartner, A Giannis… - Cancer chemotherapy …, 2007 - Springer
… Therefore, we studied the effects of the new monastrol analogues enastron, dimethylenastron and vasastrol VS-83 on the proliferation of human glioblastoma cells in the kinetic crystal …
Number of citations: 77 link.springer.com
C Jiang, Q You - Expert Opinion on Therapeutic Patents, 2013 - Taylor & Francis
… into a cyclic ketone in enastron and dimethylenastron resulted in rigid conformation, leading to … The introduction of two methyl groups in dimethylenastron further enhanced the inhibitory …
Number of citations: 11 www.tandfonline.com
K Abnous, B Barati, S Mehri… - DARU Journal of …, 2013 - Springer
… of six novel dimethylenastron analogs based on Biginelli reaction were synthesized with IC 50 in the range of 98 to 210 μg/mL against HeLa cell line. Compared with dimethylenastron, …
Number of citations: 15 link.springer.com
M Gartner, N Sunder‐Plassmann, J Seiler… - …, 2005 - Wiley Online Library
… We then tested the effect of enastron, dimethylenastron and … Strikingly, only 1 μM dimethylenastron was sufficient for the … treated with 0.1 μM dimethylenastron. We therefore looked …
M Liu, H Yu, L Huo, J Liu, M Li, J Zhou - Biochemical pharmacology, 2008 - Elsevier
… In the present study, dimethylenastron, a specific inhibitor of the mitotic kinesin Eg5 [6], was found to effectively inhibit the proliferation of pancreatic cancer cells by blocking cell-cycle …
Number of citations: 39 www.sciencedirect.com
E Glaubke, H Bastians - Phenotypic Screening: Methods and Protocols, 2018 - Springer
… This screen is based on the analysis of monopolar mitotic spindle structures, which form upon inhibition of the mitotic kinesin Eg5/KSP by the small-molecule inhibitor dimethylenastron (…
Number of citations: 2 link.springer.com

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